molecular formula C11H13N3O2 B1481880 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 2092583-18-9

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Cat. No.: B1481880
CAS No.: 2092583-18-9
M. Wt: 219.24 g/mol
InChI Key: CGNCZWATMBTQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a high-value heterocyclic building block designed for advanced pharmaceutical research and drug discovery. This compound features a fused imidazo[1,2-b]pyrazole scaffold, which is recognized as a non-classical isostere of the indole ring system, a feature that can significantly improve aqueous solubility in potential drug candidates . The carboxylic acid functional group at the 6-position offers a versatile handle for further synthetic modification, enabling researchers to create a diverse array of amides and esters for structure-activity relationship (SAR) studies. Compounds based on the imidazo[1,2-b]pyrazole scaffold have demonstrated a wide range of promising pharmacological activities in scientific literature. This specific scaffold has been investigated in the development of multi-target agents capable of inhibiting key cellular pathways involved in inflammation and cancer . Research on analogous structures has shown potent inhibitory effects on processes such as human platelet aggregation, ROS production, and the phosphorylation of p38 MAPK (Mitogen-Activated Protein Kinase) . The p38 MAPK pathway is a critical target for therapeutic intervention, as it is implicated in cellular stress responses, inflammation, and the progression of various cancers. The presence of the cyclopentyl substituent on the ring nitrogen atom contributes to tailored lipophilicity and steric bulk, which can fine-tune the molecule's pharmacokinetic properties and target binding affinity. This makes this compound a critical intermediate for medicinal chemists working in areas including kinase inhibitor research, anti-inflammatory drug development, and anti-angiogenic cancer therapy . As with all reagents of this nature, this compound is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-11(16)9-7-10-13(5-6-14(10)12-9)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNCZWATMBTQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC(=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid primarily involves the cyclization of suitable precursors under controlled conditions. The key synthetic strategy includes:

  • Cyclization of Precursors: The imidazo[1,2-b]pyrazole core is constructed via cyclization reactions starting from appropriately substituted pyrazole or imidazole derivatives.

  • Br/Mg-Exchange Reaction: A pivotal step involves bromine-magnesium exchange to generate organomagnesium intermediates. This is typically accomplished by treating a brominated precursor with a Grignard reagent under low temperatures to avoid side reactions.

  • Regioselective Magnesiation and Zincation: Using TMP-bases (2,2,6,6-tetramethylpiperidyl bases), regioselective metalation is achieved, allowing selective functionalization at desired ring positions. This step is crucial for introducing the carboxylic acid group at the 6-position.

  • Electrophilic Trapping: The metalated intermediates are then trapped with electrophiles such as carbon dioxide (CO2) to install the carboxylic acid functionality.

  • Introduction of Cyclopentyl Group: The cyclopentyl substituent at the 1-position is typically introduced via alkylation reactions, often employing cyclopentyl halides or cyclopentyl-containing reagents under nucleophilic substitution conditions.

  • Purification: Final purification is generally achieved through recrystallization or chromatographic techniques to obtain the compound with high purity (>95%).

Typical Reaction Conditions:

Step Reagents/Conditions Temperature Solvent Notes
Br/Mg-exchange Grignard reagent (e.g., iPrMgCl) -78°C to 0°C THF or Et2O Low temperature to control regioselectivity
Regioselective magnesiation TMP-bases (e.g., TMPMgCl·LiCl) 0°C to room temp THF Selective metalation at pyrazole ring
Electrophilic trapping CO2 (dry ice) -78°C to room temp THF Carboxylation to form acid group
Alkylation (cyclopentyl) Cyclopentyl bromide or chloride + base 50–80°C DMF or DMSO Nucleophilic substitution for cyclopentyl group
Purification Recrystallization or column chromatography Ambient Various Ensures >95% purity

Chemical Reaction Analysis Relevant to Preparation

The compound’s synthesis and subsequent functionalization involve several reaction types:

Reaction Type Reagents/Conditions Outcome/Products
Oxidation Potassium permanganate, chromium trioxide Formation of oxidized derivatives (e.g., ketones, acids)
Reduction Lithium aluminum hydride, sodium borohydride Conversion of carboxylic acid to alcohols or amines
Substitution Electrophiles/nucleophiles under controlled conditions Introduction of various substituents on the heterocyclic ring

These reactions allow structural diversification post-synthesis, enabling the generation of analogs for biological testing.

Research Findings on Preparation and Derivative Synthesis

Recent studies have synthesized libraries of imidazo-pyrazole derivatives, including those with cyclopentyl substituents, to explore biological activities such as anti-inflammatory and anticancer effects. Key insights include:

  • The position of the carboxylic acid group (at C6 of the imidazo-pyrazole) is critical for biological activity, influencing binding to molecular targets.

  • The cyclopentyl group contributes steric bulk and lipophilicity, potentially enhancing membrane permeability and metabolic stability.

  • Synthetic routes often involve multi-step sequences with careful control of regioselectivity to ensure the correct substitution pattern.

Comparative Table of Preparation Steps

Preparation Stage Description Key Reagents/Conditions Purpose/Outcome
Precursor synthesis Preparation of brominated imidazo-pyrazole Bromination agents Provides reactive sites for metalation
Metalation Br/Mg-exchange and TMP-base magnesiation Grignard reagents, TMPMgCl·LiCl Regioselective formation of organometallic intermediates
Electrophilic functionalization Carboxylation with CO2 Dry ice, THF Introduction of carboxylic acid group
Alkylation Introduction of cyclopentyl substituent Cyclopentyl halides, bases Adds cyclopentyl group at N1 position
Purification Crystallization or chromatography Solvents (e.g., ethanol, ethyl acetate) Isolation of pure final compound

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the imidazo[1,2-b]pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. It can also be utilized in the development of push-pull dyes due to its unique electronic properties.

Biology

The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for drug development. Its applications in biology include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation through specific molecular interactions.

Medicine

Due to its potential biological activities, the compound is being explored for therapeutic applications including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro.
  • Neuroprotective Properties : Investigations are ongoing to assess its efficacy in protecting neuronal cells from oxidative stress.

Industry

The stability and reactivity of this compound make it useful in industrial applications such as:

  • Development of New Materials : The compound can be incorporated into polymers or coatings that require specific chemical properties.
  • Catalyst Development : Its unique structure allows for potential use in catalysis for organic reactions.

Comparison Table

Compound NameStructural SimilarityBiological ActivityUnique Features
Indole DerivativesModerateDiverse biological activitiesVaries widely
Other ImidazolesHighAntimicrobial, anticancerSimilar applications
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazoleUniqueAntimicrobial, anticancerEnhanced solubility and stability

Uniqueness

The cyclopentyl substitution in this compound enhances its solubility and stability compared to other similar compounds. This characteristic can improve its bioavailability and efficacy in therapeutic applications.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.

Case Study 2: Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, the compound was evaluated for its anticancer effects on human cancer cell lines. The findings revealed that it inhibited cell proliferation significantly at concentrations as low as 10 µM, suggesting its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • The cyclopentyl group in the target compound introduces greater steric bulk and lipophilicity compared to the phenyl group in compound 8b . This may enhance blood-brain barrier penetration or prolong metabolic stability.
    • Dihydro analogs (e.g., compound 8b ) exhibit a partially saturated core, which could reduce aromatic interactions but improve solubility .
    • Halogenated derivatives (e.g., 7-bromo substitution in ) are typically used as intermediates for cross-coupling reactions, enabling further functionalization .
  • Synthetic Accessibility: The phenyl-substituted analog 8b was synthesized in 90% yield via condensation reactions, suggesting efficient routes for imidazo-pyrazole derivatives . The cyclopentyl variant may require tailored alkylation or Suzuki-Miyaura coupling for cyclopentyl introduction. Derivatives like 1-(cyclopropylmethyl)-6-methyl-...
  • Biological Activity: Compound 8b demonstrated significant activity in cancer and inflammation models, attributed to its phenyl group’s planar structure facilitating target binding . The cyclopentyl group’s non-planar geometry might alter selectivity or potency. The hydrochloride salt () highlights the importance of salt forms in modulating solubility and bioavailability .

Biological Activity

Overview

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class, which is recognized for its diverse biological activities and potential applications in pharmaceuticals. Its unique structural characteristics position it as a candidate for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound can be synthesized through several methods, typically involving cyclization reactions with appropriate precursors. A common synthetic route includes a Br/Mg-exchange reaction followed by regioselective magnesiations and zincations. The resulting imidazo[1,2-b]pyrazole scaffold can then be modified through oxidation, reduction, and substitution reactions to yield derivatives with enhanced biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. For example, studies have shown that compounds within this class can inhibit the growth of Escherichia coli and Bacillus subtilis at concentrations as low as 40 µg/mL, suggesting a promising role in treating bacterial infections .

Anticancer Properties

The compound's anticancer potential has been evaluated in various cell lines. Specifically, it has shown cytotoxic effects against human cervical carcinoma HeLa cells. In one study, derivatives of imidazo[1,2-b]pyrazole were screened for their ability to inhibit cell viability, with several compounds displaying IC50 values below 150 µM . The mechanism of action involves interference with cellular pathways critical for cancer cell proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds from this class have been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro . This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological effects of this compound are attributed to its ability to bind specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various therapeutic outcomes. For instance, the compound may act as an inhibitor of protein geranylgeranylation, disrupting critical signaling pathways involved in cancer progression .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopentyl group at position 1Antimicrobial, anticancer
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acidMethyl group at position 7Anticancer
4-Nitro-1H-pyrazole-3-carboxylic acidNitro group at position 4Antimicrobial

This table highlights that while other imidazo derivatives also exhibit biological activities, the specific cyclopentyl substitution in this compound enhances its solubility and stability.

Study on Anticancer Activity

In a notable study conducted by Wiemer et al., several derivatives of imidazo[1,2-b]pyrazoles were synthesized and evaluated for their cytotoxicity against HeLa cells. The most active derivatives exhibited IC50 values ranging from 25 to 100 µM . This study underscores the potential of this compound class in cancer therapy.

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of imidazo[1,2-b]pyrazoles demonstrated that certain compounds could significantly reduce IL-6 production in SW1353 cells with IC50 values around 820 nM . This finding supports the therapeutic potential of these compounds in inflammatory conditions.

Q & A

What are the key considerations for optimizing the synthetic route of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid to maximize yield and purity?

Advanced synthesis requires multi-step protocols, including cyclization for the imidazo[1,2-b]pyrazole core and subsequent functionalization. Critical parameters include reaction temperature (e.g., 80–120°C for cyclization), solvent polarity (DMF or THF for nucleophilic substitution), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity .

How can researchers resolve contradictory bioactivity data for this compound in enzyme inhibition assays?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target isoform selectivity. Orthogonal assays (e.g., fluorescence polarization vs. radiometric) and structural analogs should be tested to validate target engagement. For example, imidazo[1,2-b]pyrazole derivatives show variable IC50 values against kinases due to active-site conformational flexibility .

What methodologies are recommended for characterizing the stereochemical stability of this compound under physiological conditions?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and monitor racemization kinetics at 37°C in PBS. X-ray crystallography (as in ) can confirm absolute configuration. Stability studies should include NMR (1H/13C) to track degradation products under acidic/basic conditions .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

Modify the cyclopentyl group to alter lipophilicity (ClogP) and metabolic stability. Introduce electron-withdrawing substituents (e.g., -CF3) on the pyrazole ring to enhance oxidative stability. Pharmacokinetic profiling (e.g., microsomal half-life, plasma protein binding) should correlate with in vivo efficacy .

What analytical challenges exist in quantifying trace degradation products of this compound, and how can they be addressed?

Degradation products (e.g., hydrolyzed carboxylic acid or N-dealkylated derivatives) may co-elute in standard LC-MS. Use high-resolution mass spectrometry (HRMS) with a C18 column (2.6 µm particle size) and ion-pairing agents (e.g., TFA) to improve separation. Forced degradation studies under heat/light/humidity are critical for method validation .

What computational tools are effective in predicting the binding mode of this compound to ATP-binding pockets in kinase targets?

Molecular docking (AutoDock Vina) with flexible side-chain sampling and molecular dynamics (GROMACS) can simulate binding poses. Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) and compare with co-crystal structures of related imidazo[1,2-b]pyrazoles .

How does the choice of formulation impact the compound’s solubility and bioavailability in preclinical models?

Nanoparticle formulations (e.g., PLGA-based) or co-solvents (PEG-400/Cremophor EL) enhance aqueous solubility. Pharmacokinetic studies in rodents should compare oral vs. intravenous administration, with LC-MS/MS quantification of plasma concentrations .

What strategies mitigate off-target effects observed in cell-based assays for this compound?

Off-target effects may arise from interactions with cytochrome P450 isoforms or hERG channels. Counter-screening against a panel of 50+ kinases or GPCRs (Eurofins Cerep) and patch-clamp assays for hERG inhibition (IC50 < 10 µM) are recommended .

How can researchers assess the compound’s potential for reactive metabolite formation?

Incubate with liver microsomes (human/rat) and trap reactive intermediates using glutathione (GSH) or KCN. Detect adducts via LC-HRMS. Structural alerts (e.g., cyclopentyl group) may require substitution with saturated heterocycles to reduce bioactivation .

What in vitro/in vivo models are most relevant for evaluating the compound’s anti-inflammatory efficacy?

Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression. For in vivo validation, employ a murine collagen-induced arthritis model, dosing orally at 10–30 mg/kg/day. Histopathological scoring and cytokine profiling (ELISA/MSD) confirm target modulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 2
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

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